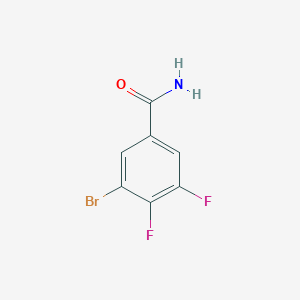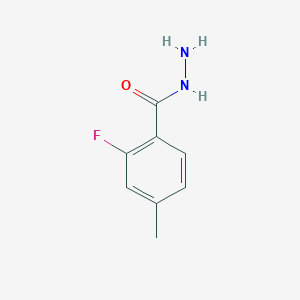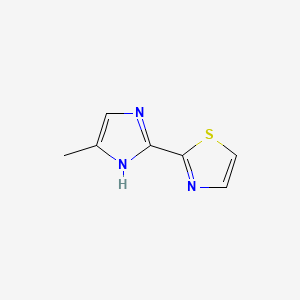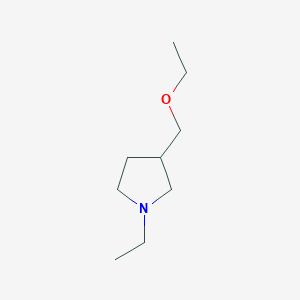![molecular formula C7H7N3OS B13668298 [5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol: is a heterocyclic compound that features a thiophene ring fused with a triazole ring, connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Cyclization Reactions: Utilizing thiophene derivatives and hydrazine derivatives to form the triazole ring.
Condensation Reactions: Combining thiophene-2-carboxaldehyde with hydrazine hydrate and subsequent cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and condensation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation Products: Formation of corresponding aldehydes or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: The compound exhibits potential antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry:
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which [5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-acetic acid share the thiophene ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives share the triazole ring structure.
Uniqueness:
Structural Uniqueness: The combination of thiophene and triazole rings with a methanol group provides unique chemical properties and reactivity.
Biological Activity: The compound’s ability to interact with specific molecular targets and exhibit antimicrobial and enzyme inhibitory activities sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c11-4-6-8-7(10-9-6)5-2-1-3-12-5/h1-3,11H,4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMKISHVYZLPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)


![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)




![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)

![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)

